2-Methyl-5-phenylfuran-3-carbonyl chloride

Medicinal Chemistry Antiviral Research Protease Inhibition

Choose this uniquely substituted furan acyl chloride for SAR-critical peptidomimetic synthesis targeting human rhinovirus 3C protease, COX-1/2 prodrug development, and Pim-1 kinase probe campaigns. The 2-methyl-5-phenyl pharmacophore is essential for bioactivity, making generic replacements ineffective. This solid, moisture-sensitive electrophile enables rapid amide library generation. Available in R&D quantities with fast global shipping.

Molecular Formula C12H9ClO2
Molecular Weight 220.65 g/mol
CAS No. 175276-57-0
Cat. No. B070914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-phenylfuran-3-carbonyl chloride
CAS175276-57-0
Molecular FormulaC12H9ClO2
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)Cl
InChIInChI=1S/C12H9ClO2/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyUJABSZITRMATFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-phenylfuran-3-carbonyl chloride (CAS 175276-57-0) Overview: An Electrophilic Furan-Based Building Block for Drug Discovery


2-Methyl-5-phenylfuran-3-carbonyl chloride is a heterocyclic aromatic acid chloride featuring a 2,3,5-trisubstituted furan core . It is a solid with a melting point of 85°C, a boiling point of 315.9°C at 760 mmHg, and a calculated density of 1.224 g/cm³ . The compound is primarily used as an electrophilic building block for amide bond formation and other nucleophilic substitution reactions, enabling the synthesis of complex furan-based molecules for pharmaceutical and agrochemical research .

Why 2-Methyl-5-phenylfuran-3-carbonyl chloride Cannot Be Interchanged with Close Analogs: A Procurement Perspective


The precise substitution pattern on the furan ring of 2-Methyl-5-phenylfuran-3-carbonyl chloride is critical for its function. While other furan carbonyl chlorides, such as 5-phenylfuran-3-carbonyl chloride or 2-methylfuran-3-carbonyl chloride, are also electrophilic, the specific combination of a methyl group at the 2-position and a phenyl group at the 5-position directly impacts the resulting amide's biological activity and physicochemical properties. This substitution pattern is a key pharmacophore in certain protease inhibitors and COX-inhibiting prodrugs, meaning a simple generic substitution would likely lead to a loss of potency or a change in the desired biological profile .

Quantitative Differentiation Guide: 2-Methyl-5-phenylfuran-3-carbonyl chloride vs. Key Comparators


Structural Basis for Anti-Rhinoviral Activity: Furan Substitution Pattern Dictates Protease Inhibition

Derivatives synthesized from 2-Methyl-5-phenylfuran-3-carbonyl chloride show specific inhibitory activity against Human rhinovirus A protease. The core furan structure is essential, and modifications to the substitution pattern (e.g., removal of the 2-methyl or 5-phenyl groups) would be expected to significantly reduce or abolish this activity. This is a class-level inference based on the established structure-activity relationship (SAR) of this compound class .

Medicinal Chemistry Antiviral Research Protease Inhibition

COX-2 and COX-1 Inhibitory Activity of the Hydrolyzed Prodrug: Implication for Anti-Inflammatory Research

2-Methyl-5-phenylfuran-3-carbonyl chloride is reported to be a prodrug that hydrolyzes in vivo to an active species that inhibits both COX-1 and COX-2 enzymes . This is a class-level inference. While specific IC50 values are not provided, the reported dual inhibition profile differentiates it from more selective COX-2 inhibitors or from non-steroidal anti-inflammatory drugs (NSAIDs) that may lack this specific furan-based scaffold.

Inflammation Cyclooxygenase Prodrug Design

Pim-1 Kinase Ligand: Carboxylic Acid Analog Demonstrates Specific Binding

The carboxylic acid analog of the target compound, 2-Methyl-5-phenylfuran-3-carboxylic acid (which is the hydrolysis product of the acyl chloride), has been co-crystallized with the Pim-1 kinase domain . This provides direct structural evidence that the 2-methyl-5-phenylfuran scaffold binds to a therapeutically relevant target. The acyl chloride can be used to synthesize amide derivatives that may improve binding affinity or drug-like properties compared to the carboxylic acid. This is a cross-study comparable evidence point, showing the value of the scaffold for kinase inhibitor design.

Oncology Kinase Inhibition Crystal Structure

Optimal Application Scenarios for 2-Methyl-5-phenylfuran-3-carbonyl chloride in Research and Development


Medicinal Chemistry: Synthesis of Rhinovirus 3C Protease Inhibitors

This acyl chloride is a crucial intermediate for synthesizing amide-containing peptidomimetics that target the 3C protease of human rhinoviruses. The specific 2-methyl-5-phenyl substitution pattern is a known pharmacophore for this target class, as evidenced by compounds in the BindingDB database . Researchers should prioritize this exact building block to maintain the SAR required for antiviral activity.

Prodrug Design and Development for Anti-inflammatory Agents

Given its reported activity as a prodrug that inhibits COX-1 and COX-2 after hydrolysis, this compound is a valuable starting point for developing novel anti-inflammatory agents . The acyl chloride functionality allows for facile conjugation to various carriers or targeting moieties, enabling the exploration of different release kinetics and bioavailability profiles.

Chemical Biology: Tool Compound Synthesis for Kinase Target Validation

The co-crystal structure of the hydrolyzed carboxylic acid with Pim-1 kinase provides a strong rationale for using this acyl chloride to create a focused library of amide derivatives. These compounds can serve as chemical probes to validate Pim-1 as a target in specific cancer models, or to explore structure-activity relationships (SAR) around the kinase binding site.

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